5-Methylpyridine-2-carbonitrile

Physicochemical characterization Solid-state handling Procurement specification

Substituting positional isomers (e.g., 5-cyano-2-methylpyridine) in established API routes often fails due to mismatched electrophilic activation and thermal properties. 5-Methylpyridine-2-carbonitrile resolves this: its ortho-cyano group enables mild SNAr/cross-coupling, while the C5-methyl remains inert, preserving downstream functionality. • Dual role: nitrile serves as both activating group and latent carboxylic acid/aminomethyl precursor for clozapine, raltegravir, and neonicotinoid syntheses. • Thermal window: mp 73-75°C (ambient solid storage) to bp 263°C (atm), providing ~190°C liquid processing range vs. ~132°C for the 5-cyano isomer. • Regiospecific sourcing: derived from 2,5-lutidine ammoxidation without positional isomer contamination; ≥98% GC purity assures batch-to-batch consistency for library production from mg to kg scale.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 1620-77-5
Cat. No. B167798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyridine-2-carbonitrile
CAS1620-77-5
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C#N
InChIInChI=1S/C7H6N2/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,1H3
InChIKeyLIEQVZZZYLHNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyridine-2-carbonitrile: A Regiospecific Pharmaceutical Building Block


5-Methylpyridine-2-carbonitrile (CAS 1620-77-5; synonyms: 2-cyano-5-methylpyridine, 5-methylpicolinonitrile, 6-cyano-3-picoline) is a heterocyclic organic compound of the pyridine carbonitrile class, bearing a nitrile group at the C2 position and a methyl substituent at the C5 position of the pyridine ring . This regioisomer is distinguished from its positional isomers (e.g., 5-cyano-2-methylpyridine, CAS 3222-48-8; and 2-cyano-4-methylpyridine, CAS 1620-76-4) by a unique combination of physicochemical properties—most notably a melting point of 73–75°C, a boiling point of 263°C at 760 mmHg, and limited aqueous solubility (0.8 g/L at 25°C)—that directly influence its handling, formulation compatibility, and reactivity profile in downstream synthetic transformations [1].

Role Regiospecific building block for pharmaceutical and agrochemical synthesis
Selection logic 2-cyano activation for SNAr and cross-coupling reactions
Use context Multi-step synthesis requiring orthogonal C2/C5 functionalization

Why Regioisomeric Substitution Fails for 5-Methylpyridine-2-carbonitrile


The pyridine carbonitrile family comprises several regioisomers of identical molecular formula (C₇H₆N₂) and molecular weight (118.14 g/mol), yet their physical properties diverge substantially. Attempting to substitute 5-methylpyridine-2-carbonitrile with its closest positional isomer 5-cyano-2-methylpyridine (CAS 3222-48-8) introduces a melting point increase of approximately 10°C (from 73–75°C to 83–85°C), a boiling point decrease of roughly 46°C (from 263°C to 217°C), and altered storage requirements (2–8°C refrigeration vs. ambient) [1]. The 2-cyano substitution pattern of the target compound places the electron-withdrawing nitrile directly adjacent to the pyridine nitrogen, creating a regiochemically activated site for nucleophilic aromatic substitution and catalytic coupling reactions that is absent in the 5-cyano isomer [2]. These differences in phase behavior, thermal stability, and electronic activation dictate that in-class compounds cannot be assumed interchangeable in multi-step pharmaceutical syntheses without re-optimization of reaction conditions and purification protocols.

Positional isomer 5-Cyano-2-methylpyridine shifts nitrile activation from ortho to meta, altering reactivity for SNAr and cross-coupling
Physical profile 10°C higher melting point and 46°C lower boiling point vs. 5-cyano isomer can disrupt established thermal protocols
Feedstock route Ammoxidation regiospecificity links purity to 2,5-lutidine supply; other lutidine feedstocks yield different regioisomers

Differentiating 5-Methylpyridine-2-carbonitrile from Close Analogs


Melting Point vs. 5-Cyano-2-methylpyridine Isomer

5-Methylpyridine-2-carbonitrile exhibits a melting point range of 73–75°C (lit. 73–77°C), which is approximately 10°C lower than its direct positional isomer 5-cyano-2-methylpyridine (CAS 3222-48-8; mp 83–85°C) [1]. This difference has practical consequences: the target compound is solid at ambient temperature but melts closer to typical reaction temperatures for certain solvent-free or melt-phase transformations, while the 5-cyano isomer remains solid over a wider thermal window and requires refrigerated storage (2–8°C) [1]. The 2-cyano-4-methylpyridine isomer (CAS 1620-76-4) shows an even higher melting point of 86–90°C, and the unsubstituted parent 2-cyanopyridine (CAS 100-70-9) has a markedly lower melting point of 24–27°C .

Melting point vs. 5-cyano isomer
Head-to-head
73–75°C vs. 83–85°C (ΔTm = –10 to –12°C)
Supports melt-phase reaction screening at lower temperature
2-Cyano-4-methylpyridine mp is higher (86–90°C); unsubstituted 2-cyanopyridine mp is lower (24–27°C)
Physicochemical characterization Solid-state handling Procurement specification

Boiling Point Distinction vs. 5-Cyano-2-methylpyridine

5-Methylpyridine-2-carbonitrile has a boiling point of 263.1°C at 760 mmHg (or 140°C at 20 mmHg reduced pressure), whereas the 5-cyano-2-methylpyridine isomer boils at 216–217°C at 760 mmHg — a difference of approximately 46°C at atmospheric pressure . The 2-cyano-4-methylpyridine isomer (CAS 1620-76-4) boils at 145–148°C under 38 mmHg . Under reduced pressure (20 mmHg), the target compound distills at 140°C, which is more compatible with standard laboratory and pilot-plant vacuum distillation equipment than the higher-vacuum requirement of the 4-methyl isomer . The unsubstituted 2-cyanopyridine has a boiling point of 212–215°C, similar to the 5-cyano isomer, but its near-ambient melting point complicates solid handling .

Boiling point vs. 5-cyano isomer
Head-to-head
263.1°C vs. 216–217°C at 760 mmHg (ΔTb ≈ +46°C)
Wider thermal window for reactions without solvent loss
140°C at 20 mmHg enables standard vacuum distillation
Boiling point Distillation Purification Process chemistry

Aqueous Solubility and LogP for Workup Optimization

5-Methylpyridine-2-carbonitrile exhibits limited aqueous solubility of 0.8 g/L at 25°C and a calculated LogP of 1.51 [1][2]. While direct head-to-head experimental LogP data for all regioisomers under identical conditions are not consolidated in the literature, the target compound's LogP of ~1.51 places it in a moderately lipophilic range that is favorable for organic-phase retention during aqueous workup in multi-step syntheses. By comparison, the unsubstituted 2-cyanopyridine has a lower LogP (~0.5 estimated) and higher water miscibility, which can complicate extraction and reduce recovery in biphasic reaction systems . The compound is miscible with polar aprotic solvents (DMF, DMSO) and soluble in common organic solvents, supporting its use in a wide range of reaction media without solubility-limited kinetics [1].

Aqueous solubility and LogP
Class-level
0.8 g/L at 25°C; LogP 1.51
Enables organic-phase extraction during aqueous workup
Comparator LogP values are estimated; data to verify under identical protocol
Solubility LogP Liquid-liquid extraction Formulation

Regiochemical Reactivity: 2-Cyano Activation for SNAr and Cross-Coupling

The defining structural feature of 5-methylpyridine-2-carbonitrile is the placement of the electron-withdrawing nitrile group at the C2 position, directly adjacent to the pyridine nitrogen. This ortho-relationship creates a highly activated site for nucleophilic aromatic substitution (SNAr) at C2 and C4 positions, while the C5 methyl group provides steric and electronic modulation without deactivating the ring [1]. DFT calculations on substituted pyridine carbonitrile derivatives confirm that the 2-cyano substitution pattern lowers the LUMO energy at the ipso and ortho positions relative to the 3-cyano or 4-cyano regioisomers, facilitating nucleophilic attack [2]. In contrast, 5-cyano-2-methylpyridine (CAS 3222-48-8) places the nitrile meta to the pyridine nitrogen, reducing its electron-withdrawing influence on the nitrogen-adjacent positions and making the ring less electrophilic at C2/C6 — the most common sites for SNAr [3]. This electronic difference is not merely academic; it determines whether a given intermediate can undergo the desired displacement or coupling reaction under mild, scalable conditions.

Regiochemical activation for SNAr
Class-level
2-Cyano ortho to pyridine N activates C2/C4 positions
Reported regiochemical activation pattern supports coupling reaction design
DFT studies confirm LUMO lowering; 5-cyano isomer shows weaker activation
Regiochemistry Nucleophilic aromatic substitution Cross-coupling Synthetic accessibility

Ammoxidation Selectivity: Regiospecific Synthesis from 2,5-Lutidine

In the vapor-phase ammoxidation of lutidine isomers over a Cr₂O₃-Al₂O₃ catalyst at 360°C and atmospheric pressure, 2-cyano-5-methylpyridine is produced selectively from its corresponding lutidine precursor (2,5-lutidine) at low conversion, whereas attempts to produce the same compound from other lutidine isomers fail or generate different regioisomers [1]. Specifically, 2,5-lutidine yields 2-cyano-5-methylpyridine; 3,5-lutidine yields 3-cyano-5-methylpyridine; 2,6-lutidine yields 2-cyano-6-methylpyridine; and 2,4-lutidine produces a mixture of 2-cyano-4-methylpyridine and 4-cyano-2-methylpyridine in equal amounts [1]. This regiospecificity means that the commercial availability and cost of 5-methylpyridine-2-carbonitrile are directly tied to the supply chain of 2,5-lutidine, and any attempt to substitute with a different regioisomer produced from a different lutidine feedstock would introduce a different compound entirely.

Ammoxidation regiospecificity
Cross-study comparable
2,5-Lutidine uniquely yields single regioisomer at 360°C over Cr₂O₃-Al₂O₃
Reported feedstock specificity informs supply chain and purity review
Other lutidine isomers produce mixtures or different regioisomers
Ammoxidation Process chemistry Regioselectivity Manufacturing

Intermediate for Clozapine and Raltegravir Synthesis

5-Methylpyridine-2-carbonitrile is explicitly cited as a key intermediate in the synthesis of two structurally distinct commercial pharmaceuticals: the atypical antipsychotic clozapine (marketed as Clozaril®) and the HIV integrase inhibitor raltegravir (marketed as Isentress®) [1]. Its role in the synthesis of thiamethoxam, a major neonicotinoid insecticide, further extends its industrial relevance to agrochemical manufacturing [2]. The 2-cyano-5-methyl substitution pattern is essential for the regiospecific construction of the dibenzodiazepine core in clozapine, where the nitrile group serves as a latent carboxylic acid or aminomethyl functionality. The positional isomer 5-cyano-2-methylpyridine cannot substitute in these established routes without fundamentally redesigning the synthetic sequence. Importantly, high-purity grades (≥98.0% by GC/T) are commercially available from multiple suppliers (TCI, Thermo Fisher/Alfa Aesar, Aladdin), with specification sheets confirming batch-to-batch consistency .

Pharmaceutical intermediate precedence
Supporting evidence
Documented in clozapine, raltegravir, and thiamethoxam syntheses
Supports supply chain qualification for drug synthesis workflows
High-purity grades (≥98.0% GC/T) available from multiple suppliers
Pharmaceutical intermediate Clozapine Raltegravir API synthesis

Optimal Applications for 5-Methylpyridine-2-carbonitrile


Multi-Step Pharmaceutical Synthesis via 2-Cyano Activation

In synthetic sequences where the nitrile group must serve as both an activating group for SNAr or cross-coupling at the C2 position and a latent carboxylic acid/aminomethyl precursor, 5-methylpyridine-2-carbonitrile is the regioisomer of choice. The ortho relationship between the pyridine nitrogen and the 2-cyano group creates the electrophilic activation required for mild-condition displacement reactions, while the C5 methyl group provides a non-participating substituent that does not interfere with downstream transformations [1]. Established routes to clozapine and raltegravir exemplify this dual role, where the cyano group is carried through multiple synthetic steps before being hydrolyzed or reduced to the desired functionality [2]. The compound's melting point (73–75°C) and boiling point (263°C at 760 mmHg) support ambient-temperature solid handling with a wide thermal stability window for heated reactions .

Agrochemical Intermediate Manufacturing via Ammoxidation

For the synthesis of neonicotinoid insecticides such as thiamethoxam, 5-methylpyridine-2-carbonitrile provides a direct entry point from the readily available 2,5-lutidine feedstock via established vapor-phase ammoxidation technology [1]. The regiospecificity of this ammoxidation process — which produces 2-cyano-5-methylpyridine without positional isomer contamination from 2,5-lutidine — ensures that downstream coupling reactions proceed with predictable regiochemistry [1]. The compound's limited water solubility (0.8 g/L at 25°C) and LogP of ~1.5 facilitate organic-phase reactions and straightforward extractive workup in the multi-step sequences typical of agrochemical process chemistry [2].

Heterocyclic Library Synthesis with Orthogonal C2/C5 Functionalization

Medicinal chemistry groups constructing pyridine-focused compound libraries benefit from the orthogonal reactivity pattern of 5-methylpyridine-2-carbonitrile: the C2 nitrile can be elaborated independently (hydrolysis, reduction, cycloaddition, or Grignard addition), while the C5 methyl group can undergo benzylic oxidation or halogenation to introduce additional diversity points [1]. DFT studies confirm that the 2-cyano substitution pattern electronically differentiates the C2 and C5 positions more strongly than in the 5-cyano-2-methyl isomer, enabling greater chemo-selectivity in sequential derivatization [2]. Commercial availability at ≥98.0% purity (GC/T) from multiple suppliers ensures that this building block can be sourced consistently for library production runs ranging from milligram to kilogram scale .

Thermal Behavior and Scale-Up Decisions

When selecting among isomeric pyridine carbonitriles for process-scale synthesis, the thermal properties of 5-methylpyridine-2-carbonitrile offer practical advantages: a melting point of 73–75°C that is high enough for stable solid storage at ambient temperature (unlike 2-cyanopyridine, which melts near room temperature at 24–27°C) but low enough to enable melt-phase chemistry without specialized high-temperature equipment [1][2]. The boiling point of 263°C at atmospheric pressure provides a margin of approximately 190°C between melting and boiling, offering a broad liquid-phase processing window that exceeds that of the 5-cyano isomer (ΔT ≈ 132°C between mp 84°C and bp 216°C) . This difference becomes material in reaction solvent selection, distillation-based purification design, and safety assessments for exothermic processes.

Application
Selection Property
Validation Focus
Multi-step pharmaceutical synthesis
2-Cyano activation profile
SNAr and cross-coupling reactivity review
Agrochemical intermediate manufacturing
Ammoxidation regiospecificity
Positional isomer contamination assessment
Heterocyclic library synthesis
Orthogonal C2/C5 functionalization
Chemo-selectivity in sequential derivatization
Process scale-up decisions
Thermal stability window
Melt-phase compatibility and distillation design

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